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molecular formula C15H10ClN3O2 B1604546 2-Chloro-4,6-diphenoxy-1,3,5-triazine CAS No. 2972-65-8

2-Chloro-4,6-diphenoxy-1,3,5-triazine

Cat. No. B1604546
M. Wt: 299.71 g/mol
InChI Key: WPAYYYDSSCOEHN-UHFFFAOYSA-N
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Patent
US04247692

Procedure details

To a solution of 18.4 g (0.1 mole) of cyanuric chloride in 90 ml of acetone was added dropwise a solution of 19.0 g (0.2 moles) of phenol and 8.0 g (0.2 moles) of sodium hydroxide in 75 ml of water at a reaction temperature in the range of 15° to 20° C. After 41/2 hours the precipitate formed was removed by suction, washed with water and dried (with Mg SO4). Purification by recrystallization from n-heptane gave 24.7 g of 2,4-diphenoxy-6-chloro-s-triazine in 82% yield. The melting point was 119°-121° C.
Quantity
18.4 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[C:8]([Cl:9])=[N:7][C:5](Cl)=[N:4][C:2]=1Cl.[C:10]1([OH:16])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[OH-:17].[Na+]>CC(C)=O.O>[O:16]([C:2]1[N:4]=[C:5]([O:17][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[N:7]=[C:8]([Cl:9])[N:1]=1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:2.3|

Inputs

Step One
Name
Quantity
18.4 g
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Name
Quantity
19 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
8 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
90 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
75 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 41/2 hours the precipitate formed
Duration
2 h
CUSTOM
Type
CUSTOM
Details
was removed by suction
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (with Mg SO4)
CUSTOM
Type
CUSTOM
Details
Purification
CUSTOM
Type
CUSTOM
Details
by recrystallization from n-heptane

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)C1=NC(=NC(=N1)OC1=CC=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 24.7 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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